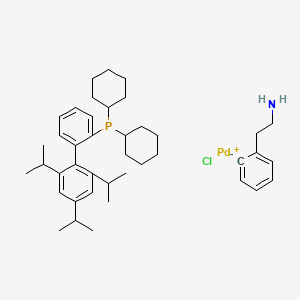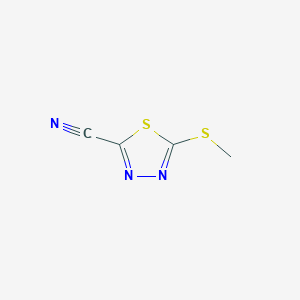
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile
Overview
Description
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material sciences. This compound is a member of the thiadiazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile can have various biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. It has also been shown to reduce the levels of glucose and cholesterol in the blood of diabetic rats. Additionally, it has been reported to exhibit a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile in lab experiments is its diverse range of biological activities, which makes it a suitable candidate for testing in various assays. Additionally, it has been reported to exhibit low toxicity, which is advantageous for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain assays.
Future Directions
There are several future directions for the research and development of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile. One direction is the exploration of its potential as a scaffold for the development of new drugs. Another direction is the investigation of its applications in material sciences, as it has been reported to exhibit interesting optical and electronic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Several studies have also investigated the potential of this compound as a scaffold for the development of new drugs. 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile has also been studied for its applications in agriculture, as it has been shown to exhibit insecticidal and herbicidal properties.
properties
IUPAC Name |
5-methylsulfanyl-1,3,4-thiadiazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S2/c1-8-4-7-6-3(2-5)9-4/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOOEPXWOVDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2620140.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)
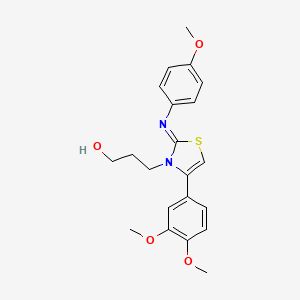
![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)
![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)
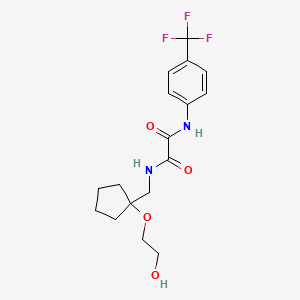
![Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B2620150.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

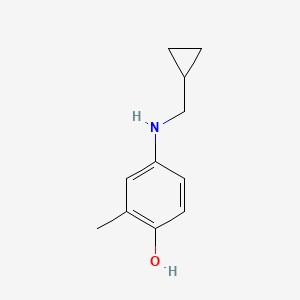
![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)
![rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans](/img/structure/B2620160.png)
![N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2620161.png)
